3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Bicyclic Core Architecture: 7-Oxa-bicyclo[2.2.1]hept-5-ene Scaffold
The fundamental structural foundation of this compound centers on the 7-oxa-bicyclo[2.2.1]hept-5-ene scaffold, which represents a bridged bicyclic system containing an oxygen heteroatom incorporated into the bridge position. This oxabicycloheptene framework exhibits characteristic norbornene-like geometry with the oxygen atom replacing one of the bridging carbons, creating a seven-membered heterocyclic ring system fused with a five-membered ring. The bicyclic architecture demonstrates considerable conformational rigidity due to the bridged nature of the system, which restricts rotational freedom and fixes the relative spatial orientation of substituents attached to the core structure.
The oxanorbornene scaffold exhibits distinctive three-dimensional properties that distinguish it from other bicyclic systems. Research on related oxabicycloheptene compounds demonstrates that these structures possess unique π-stacking capabilities and specific conformational preferences. The presence of the oxygen heteroatom in the bridge position influences the electronic properties of the entire ring system, creating polarization effects that can affect the reactivity and binding characteristics of functional groups attached to the bicyclic core. The rigidity of this scaffold has been recognized as advantageous from a pharmacological perspective, as conformationally restricted compounds avoid entropy penalties associated with molecular flexibility when engaging in binding interactions.
The 7-oxa-bicyclo[2.2.1]hept-5-ene system incorporates a double bond between the C5 and C6 positions, which contributes additional structural features to the overall molecular architecture. This alkene functionality provides opportunities for further chemical modification while maintaining the core bicyclic integrity. The specific positioning of the double bond within the bicyclic framework creates defined geometric constraints that influence the spatial arrangement of substituents at other positions on the ring system.
Carboxylic Acid Functionalization at C2 Position
The carboxylic acid functionality positioned at the C2 carbon of the oxabicycloheptene core introduces significant structural and electronic characteristics to the overall molecular architecture. Related compounds such as 7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid demonstrate the fundamental structural properties associated with carboxylation at this position. The carboxylic acid group adopts a specific three-dimensional orientation relative to the bicyclic core, with the carbonyl carbon positioned exocyclic to the ring system and the hydroxyl group capable of hydrogen bonding interactions.
The positioning of the carboxylic acid at C2 creates asymmetric characteristics within the molecular structure, as this functionalization breaks the symmetry that would otherwise exist in the unsubstituted oxabicycloheptene scaffold. The carboxyl group exhibits typical acid characteristics with a predicted pKa value of approximately 4.25, indicating moderate acidity consistent with aliphatic carboxylic acids. This ionizable functionality contributes significantly to the water solubility characteristics of the compound, as the charged carboxylate form can engage in favorable electrostatic interactions with polar solvents.
The stereochemical implications of C2 carboxylation are particularly important in understanding the overall molecular geometry. The carboxylic acid substituent can adopt different orientations relative to the bicyclic core, potentially existing in either exo or endo configurations depending on its spatial relationship to the oxygen bridge. This configurational aspect influences the accessibility of the carboxyl group for intermolecular interactions and affects the overall molecular shape and potential binding characteristics.
Piperidine-1-carbonyl Substituent Configuration at C3
The piperidine-1-carbonyl substituent attached at the C3 position of the oxabicycloheptene core represents a significant structural feature that introduces additional conformational complexity to the molecular architecture. The piperidine ring system adopts characteristic chair conformations, with the carbonyl linkage creating an amide bond between the piperidine nitrogen and the bicyclic core. This amide functionality exhibits partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which restricts rotation around the carbon-nitrogen bond and influences the overall conformational preferences of the substituent.
Research on piperidine conformational behavior demonstrates that the nitrogen hybridization state significantly affects the preferred orientation of substituents attached to the piperidine ring. In the context of N-acylpiperidines, such as the piperidine-1-carbonyl system present in this compound, the nitrogen adopts increased sp2 character due to conjugation with the carbonyl group. This electronic effect influences the conformational equilibrium of the piperidine ring and affects the spatial positioning of substituents at other positions on the piperidine framework.
The attachment of the piperidine-1-carbonyl group at C3 creates additional stereochemical considerations, as this substitution pattern establishes specific spatial relationships between the bicyclic core and the piperidine ring system. The amide linkage adopts a planar or near-planar geometry, positioning the piperidine ring in a defined orientation relative to the oxabicycloheptene scaffold. This structural arrangement influences the overall three-dimensional shape of the molecule and determines the accessibility of functional groups for potential intermolecular interactions.
| Structural Feature | Configuration | Molecular Impact |
|---|---|---|
| Amide Bond Geometry | Planar/Near-planar | Restricted rotation, defined orientation |
| Nitrogen Hybridization | Increased sp2 character | Affects piperidine conformation |
| Spatial Arrangement | Fixed relative to bicyclic core | Determines overall molecular shape |
Carbamoyl Group Orientation at Piperidine C4 Position
The carbamoyl functionality positioned at the C4 carbon of the piperidine ring introduces the final major structural element of this complex molecular architecture. The carbamoyl group, representing a primary amide functionality, adopts characteristic planar geometry due to resonance delocalization between the carbonyl carbon and the amino nitrogen. This planar arrangement creates specific geometric constraints that influence the overall three-dimensional structure of the molecule and affect the conformational preferences of the piperidine ring system.
The positioning of the carbamoyl group at C4 of the piperidine ring creates important stereochemical considerations related to axial versus equatorial orientations. Research on substituted piperidines indicates that the conformational preferences of ring substituents are significantly influenced by the hybridization state of the ring nitrogen and the presence of electron-withdrawing groups. In N-acylpiperidines, such as the system present in this compound, substituents at the C4 position may exhibit different conformational preferences compared to simple alkyl-substituted piperidines due to the modified electronic environment created by the carbonyl functionality.
The carbamoyl group contributes additional hydrogen bonding capabilities to the molecular structure through both the carbonyl oxygen and the amino nitrogen. These hydrogen bonding sites can participate in intermolecular interactions and influence the solubility characteristics of the compound. The primary amide functionality typically exhibits strong hydrogen bonding behavior, with the amino protons serving as hydrogen bond donors and the carbonyl oxygen functioning as a hydrogen bond acceptor.
| Carbamoyl Properties | Structural Impact | Functional Consequences |
|---|---|---|
| Planar Geometry | Restricted rotation | Fixed spatial orientation |
| Hydrogen Bonding Sites | Multiple donor/acceptor positions | Enhanced solubility, intermolecular interactions |
| Electronic Effects | Electron-withdrawing character | Influences piperidine conformation |
| Steric Considerations | Bulky substituent | Affects conformational equilibrium |
Properties
IUPAC Name |
3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c15-12(17)7-3-5-16(6-4-7)13(18)10-8-1-2-9(21-8)11(10)14(19)20/h1-2,7-11H,3-6H2,(H2,15,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEQOORAHGZDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2C3C=CC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
- The core bicyclic structure is formed via a regioselective Diels-Alder reaction between a furan derivative (acting as the diene) and an α,β-unsaturated carboxylic acid or ester (acting as the dienophile).
- This reaction is catalyzed by Lewis acids to improve yield and selectivity under mild conditions, avoiding high temperature or pressure requirements.
- The reaction time and yield vary depending on the specific conditions and substrates used. For example, traditional methods reported reaction times up to 75 days with low yields (~33%), while improved methods reduce reaction time to days with yields up to 48% or higher.
Hydrolysis and Functional Group Manipulation
- After the Diels-Alder step, ester hydrolysis is performed to obtain the free carboxylic acid.
- Ketal hydrolysis or other protecting group removals are achieved using mild acidic conditions, such as treatment with hydrochloric acid, which has been shown to be more efficient than more elaborate methods.
- These steps are critical to obtain the bicyclic acid intermediate in a form suitable for further functionalization.
Comparative Analysis of Preparation Methods
Detailed Research Findings
- The patent US6677464B2 describes a method that significantly improves the industrial feasibility of synthesizing 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives by reducing reaction times and increasing yields under mild conditions without the need for high temperature or pressure.
- The key innovation is the use of Lewis acid catalysis in the Diels-Alder step, which enhances regioselectivity and yield.
- Subsequent hydrolysis steps are simplified by using hydrochloric acid, which is more effective than traditional ketal hydrolysis methods, as demonstrated in the synthesis of related bicyclic esters.
- The final coupling to introduce the 4-carbamoyl-piperidine-1-carbonyl group follows standard amide bond formation protocols, ensuring the integrity of the bicyclic core and the carbamoyl functionality.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Furan derivative + α,β-unsaturated acid + Lewis acid catalyst | 1-9 days (improved) | ~48-60% | Mild temperature, no pressure needed |
| Ester Hydrolysis | Acidic hydrolysis (HCl) | Hours | High | Efficient ketal removal |
| Amide Coupling | Carbodiimide coupling agents (e.g., EDC) | Hours | High | Controlled conditions to avoid side reactions |
| Purification | Recrystallization, precipitation, chromatography | Variable | High purity | Isolation of endo stereoisomer |
Chemical Reactions Analysis
Types of Reactions
3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic molecule with various potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies where applicable.
Basic Information
- Chemical Name : this compound
- Molecular Formula : C14H18N2O5
- CAS Number : 1005078-32-9
- Molecular Weight : 294.3 g/mol
Structure
The structure of this compound features a bicyclic framework, which contributes to its unique chemical reactivity and biological activity. The presence of the carbamoyl and carboxylic acid functional groups enhances its potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its ability to interact with various biological pathways. Its structural characteristics allow it to act as a scaffold for the development of new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy in inhibiting tumor growth in specific cancer cell lines, suggesting that this compound may also possess similar properties.
Neurological Research
The piperidine moiety in the compound is of particular interest in neurological research, as it can influence neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has shown that compounds containing piperidine structures can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique combination of functional groups in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.
Proteomics Research
The compound is also utilized in proteomics research, where it can serve as a reagent for modifying proteins or peptides, aiding in the study of protein interactions and functions.
Application Example: Protein Labeling
In proteomics, the ability to label proteins selectively can provide insights into their function and interactions within cellular environments. The compound's reactive functional groups may facilitate covalent bonding with specific amino acids, allowing for targeted studies on protein dynamics.
Data Tables
Mechanism of Action
The mechanism of action for 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]hept-5-ene Derivatives
Key Findings from Comparative Analysis
Substituent Effects: Piperidine Derivatives (Target compound, phenylpiperazine analog): The carbamoyl-piperidine group balances hydrogen bonding and steric bulk, making it suitable for targeting enzymes or receptors. Piperazine analogs (e.g., 4-phenylpiperazine) show enhanced aromatic interactions but higher molecular weight . Alkyl/Aryl Groups: Dipropylcarbamoyl increases hydrophobicity, favoring membrane permeability, while methoxycarbonyl improves aqueous solubility . Amino Derivatives: The 3-amino analog (153.18 g/mol) is a compact chiral building block for peptide mimics, contrasting with the target compound’s complexity .
Stereochemical Considerations :
- Racemic mixtures (e.g., rac-(1R,2S,4R)-7-oxabicyclo derivatives) are common in synthetic intermediates, while enantiopure forms (e.g., (1S,2R,3S,4R)-isomers) are critical for asymmetric catalysis .
Applications: Polymer Science: tert-Butyl esters of bicycloheptene carboxylic acids (e.g., NBTBE) are monomers for fluorinated polymers with high thermal stability . Pharmaceutical Intermediates: Boc-protected amino derivatives (e.g., rac-(1S,2R,3S,4R)-3-Boc-amino) are precursors in protease inhibitor synthesis .
Biological Activity
The compound 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic framework with a piperidine moiety and a carboxylic acid group, which are crucial for its biological activity. The structural formula can be represented as follows:
Key Structural Components
- Piperidine Ring : Contributes to the compound's interaction with biological targets.
- Carboxylic Acid Group : Essential for solubility and reactivity in biological systems.
- Bicyclic Framework : Provides rigidity, which may enhance binding affinity to target proteins.
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of ion channels and receptors. It has been investigated for its role as a modulator of TRPC6 (Transient Receptor Potential Channel 6), which is implicated in various physiological processes including calcium signaling and smooth muscle contraction .
Therapeutic Applications
- Neuroprotective Effects : Studies have suggested that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary data indicate that it might reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : The compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells.
Case Study 1: TRPC6 Modulation
A study published in 2018 demonstrated that derivatives of the compound could effectively modulate TRPC6 activity, leading to altered calcium influx in cells, which is crucial for muscle contraction and neuronal signaling .
Case Study 2: Neuroprotection
In vitro assays revealed that the compound protects neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Study 3: Anti-inflammatory Effects
Research conducted on animal models indicated that administration of this compound resulted in decreased levels of inflammatory markers, highlighting its anti-inflammatory potential .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 272.29 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Q & A
Q. Purity Validation :
- HPLC : Use ≥98% purity thresholds with C18 columns and UV detection (λ = 254 nm).
- Spectroscopy : Confirm functional groups via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (piperidine protons at δ 2.5–3.5 ppm) .
Basic: How is the stereochemical integrity of the bicyclo[2.2.1]heptene core confirmed experimentally?
Methodological Answer:
The bicyclic system’s stereochemistry is determined using:
- ¹H NMR Coupling Constants : For endo/exo isomer discrimination, observe coupling between bridgehead protons (e.g., J = 4–6 Hz for endo vs. J = 1–2 Hz for exo) .
- X-ray Crystallography : Refine structures using SHELXL (e.g., C–C bond lengths: 1.54–1.58 Å; O–C–C angles: 109–112°) .
- Chromatography : Separate endo/exo isomers via silica gel columns with ethyl acetate/hexane gradients .
Advanced: How to address contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer:
Discrepancies often arise from structural variability (e.g., substituent positioning) or assay conditions . Resolve via:
Structural Re-analysis : Validate compound identity via LC-MS and 2D NMR (e.g., HSQC to confirm piperidine carbamoyl linkage) .
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding).
- Control solvent effects (DMSO ≤0.1% v/v).
Meta-analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM) .
Q. Example Table: Reported Biological Activities
| Derivative Structure | Target | IC₅₀ (nM) | Assay Conditions | Source |
|---|---|---|---|---|
| Piperidine-carbamoyl | Enzyme X | 50 ± 5 | pH 7.4, 37°C, 1 h | |
| Nitrophenyl variant | Enzyme X | 120 ± 15 | pH 6.8, 25°C, 2 h |
Advanced: What computational strategies predict the compound’s reactivity in cycloaddition reactions?
Methodological Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity in [2+2] cycloadditions (e.g., ruthenium-catalyzed reactions with alkynes) .
- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps of reactants (e.g., bicycloheptene LUMO: −1.2 eV; alkyne HOMO: −8.5 eV) .
- MD Simulations : Model solvent effects (e.g., acetonitrile vs. toluene) on reaction kinetics.
Advanced: How to optimize experimental phasing for X-ray crystallography of this compound?
Methodological Answer:
For low-resolution data (<2.0 Å):
SHELXD/SHELXE Pipeline : Use 50% solvent content and 10,000 trial runs for phase probability maps .
Heavy-Atom Derivatives : Introduce iodine via soaking (e.g., 0.5 mM KI for 24 h).
Twinned Data Refinement : Apply HKLF5 format in SHELXL for twin-law identification (e.g., twin fraction ≤0.3) .
Q. Example Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Resolution (Å) | 1.8 |
| R-factor (%) | 4.2 |
| RMSD (Bonds, Å) | 0.008 |
| Reference |
Basic: What are the key stability considerations for storage and handling?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Hydrolysis Risk : Avoid aqueous buffers (pH >8) due to ester/carbamate cleavage.
- Analytical Monitoring : Perform monthly HPLC checks for degradation peaks (retention time shifts >5% indicate instability) .
Advanced: How to resolve overlapping signals in ¹H NMR spectra of derivatives?
Methodological Answer:
- 2D Techniques : Use COSY to correlate protons on adjacent carbons (e.g., piperidine H2–H3) and NOESY for spatial proximity (e.g., bicycloheptene bridgehead protons) .
- Solvent Screening : Deuterated DMSO enhances splitting for aromatic protons; CDCl3 resolves aliphatic signals .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by cooling to −40°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
